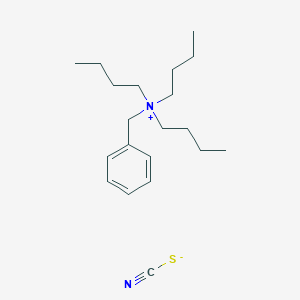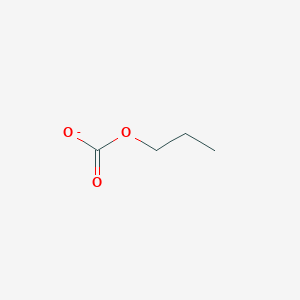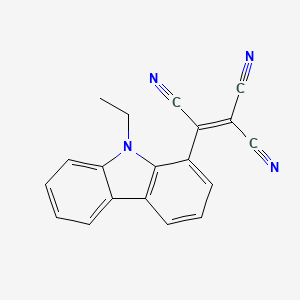![molecular formula C22H14N4 B14618941 2,3-Diphenylpyrazino[2,3-F]quinoxaline CAS No. 57436-99-4](/img/structure/B14618941.png)
2,3-Diphenylpyrazino[2,3-F]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenylpyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused ring system consisting of a pyrazine ring and a quinoxaline ring, with two phenyl groups attached at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylpyrazino[2,3-F]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil in the presence of a solvent like rectified spirit. The reaction mixture is heated in a water bath for about 30 minutes, followed by cooling and recrystallization from aqueous ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and more efficient purification techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl rings or the heterocyclic core .
Applications De Recherche Scientifique
2,3-Diphenylpyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique optoelectronic properties
Mécanisme D'action
The mechanism of action of 2,3-Diphenylpyrazino[2,3-F]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler analog with a fused benzene and pyrazine ring system.
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with similar structural features.
2,3-Diphenylquinoxaline: A closely related compound with similar biological activities.
Uniqueness
2,3-Diphenylpyrazino[2,3-F]quinoxaline is unique due to its specific structural arrangement, which imparts distinct electronic and steric propertiesIts ability to act as a kinase inhibitor and its optoelectronic properties make it particularly valuable in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
57436-99-4 |
|---|---|
Formule moléculaire |
C22H14N4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2,3-diphenylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C22H14N4/c1-3-7-15(8-4-1)19-20(16-9-5-2-6-10-16)26-22-18(25-19)12-11-17-21(22)24-14-13-23-17/h1-14H |
Clé InChI |
XKSHHAUPYMANTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C4=NC=CN=C4C=C3)N=C2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)





![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)


